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Cat. No.: B1673006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-26146900 is a potent and orally active nonsteroidal androgen receptor (AR) antagonist.[1]

[2] It functions by binding to the androgen receptor, thereby inhibiting the downstream signaling

pathways that are crucial for the growth and survival of prostate cancer cells. In preclinical

studies, JNJ-26146900 has demonstrated significant anti-tumor activity in various prostate

cancer xenograft models, highlighting its potential as a therapeutic agent for prostate cancer.[1]

[2] These application notes provide a comprehensive overview of the use of JNJ-26146900 in

prostate cancer xenograft models, including quantitative data, detailed experimental protocols,

and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: Androgen Receptor
Antagonism
JNJ-26146900 exerts its anti-cancer effects by competitively inhibiting the binding of

androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor. In

preclinical assays, JNJ-26146900 binds to the rat androgen receptor with a Ki of 400 nM and

acts as a pure androgen antagonist in in-vitro cell-based assays, with a profile similar to the

established anti-androgen, bicalutamide.[1]
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The androgen receptor signaling pathway plays a central role in the progression of prostate

cancer. The binding of an androgen receptor antagonist like JNJ-26146900 disrupts this

pathway, leading to the inhibition of gene transcription responsible for prostate cancer cell

proliferation and survival.

Cytoplasm

Nucleus

Androgen
(e.g., DHT)

Androgen Receptor
(AR)

Binds Heat Shock Proteins
(HSP)

Complex

AR Dimerization
& Nuclear Translocation

Conformational Change
& Dissociation from HSP

JNJ-26146900 Blocks

Androgen Response
Element (ARE)

Binds Gene Transcription
(Proliferation, Survival)

Initiates Cell Growth & Survival
Promotes

Click to download full resolution via product page

Caption: Androgen Receptor Signaling Pathway Inhibition by JNJ-26146900.

Efficacy in Prostate Cancer Xenograft Models
JNJ-26146900 has demonstrated significant efficacy in reducing tumor growth in both rat and

mouse prostate cancer xenograft models.

CWR22-LD1 Human Prostate Cancer Xenograft Model
(Mouse)
In a CWR22-LD1 mouse xenograft model of human prostate cancer, JNJ-26146900
significantly inhibited tumor growth.[1][2]
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Treatment
Group

Dose Administration Duration Outcome

Vehicle Control - Oral gavage 3 weeks
Normal tumor

growth

JNJ-26146900 100 mg/kg
Oral gavage,

twice daily
3 weeks

Mean tumor

weight reduced

to ~30% of

vehicle control

Dunning Rat Prostate Cancer Model
In the Dunning rat model of prostate cancer, JNJ-26146900 was effective in preventing

prostate tumor growth, with maximal inhibition observed at a dose of 10 mg/kg.[1]

Treatment Group Dose Administration Outcome

Vehicle Control - Oral
Progressive tumor

growth

JNJ-26146900 10 mg/kg Oral
Maximal inhibition of

tumor growth

JNJ-26146900 30-100 mg/kg Oral
Prevention of prostate

tumor growth

Effects on Androgen-Responsive Tissues and Bone
Density
Beyond its direct anti-tumor effects, JNJ-26146900 has been evaluated for its impact on other

androgen-sensitive tissues and its potential to mitigate common side effects of androgen

deprivation therapy, such as bone loss.

Effects on Ventral Prostate and Levator Ani Muscle
Weight in Rats
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In intact adult male Sprague-Dawley rats, JNJ-26146900 demonstrated a dose-dependent

reduction in the wet weight of the ventral prostate and levator ani muscles, with an oral ED50 of

20-30 mg/kg, comparable to bicalutamide.[1]

Prevention of Orchidectomy-Induced Bone Loss in Rats
JNJ-26146900 has shown a protective effect against castration-induced bone loss in aged

male rats.[1]

Parameter
Orchidectomized
(Vehicle)

Orchidectomized +
JNJ-26146900 (30
mg/kg)

Intact (Vehicle)

Bone Volume
Decreased by 33% (P

< 0.05 vs. Intact)
Maintained Baseline

Bone Mineral Density 166 +/- 26 mg/cm³

194 +/- 20 mg/cm³ (P

< 0.05 vs.

Orchidectomized)

229 +/- 34 mg/cm³

Experimental Protocols
The following are detailed protocols for key experiments involving JNJ-26146900 in prostate

cancer xenograft models.

CWR22-LD1 Xenograft Implantation and Treatment
This protocol outlines the procedure for establishing and treating CWR22-LD1 xenografts in

mice.
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Caption: Experimental Workflow for CWR22-LD1 Xenograft Studies.

Materials:
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CWR22-LD1 human prostate cancer cells

Athymic nude mice (male, 6-8 weeks old)

Matrigel

JNJ-26146900

Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

Cell Preparation: Culture CWR22-LD1 cells under standard conditions. On the day of

injection, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a

concentration of 1-5 x 10^6 cells per 100 µL.

Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell

suspension into the flank of each mouse.

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a

predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control

groups.

Treatment Administration: Prepare JNJ-26146900 in the vehicle at the desired concentration.

Administer the compound or vehicle control orally via gavage according to the specified

dosing schedule (e.g., twice daily for 21 days).

Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate

tumor volume. Monitor animal body weight and overall health.

Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors. Weigh

the tumors and process for further analysis (e.g., histology, biomarker analysis).

Orchidectomy-Induced Bone Loss Model in Rats
This protocol describes the induction of bone loss through orchidectomy and subsequent

treatment with JNJ-26146900.
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Procedure
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Caption: Workflow for Orchidectomy-Induced Bone Loss Study.

Materials:

Aged male Sprague-Dawley rats

JNJ-26146900

Vehicle control

Surgical instruments for orchidectomy
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Micro-computed tomography (micro-CT) scanner

Procedure:

Surgical Procedure: Anesthetize the rats and perform bilateral orchidectomy to induce

androgen deficiency. A sham surgery group should be included as a control.

Treatment: Begin daily oral administration of JNJ-26146900 (e.g., 30 mg/kg) or vehicle to the

orchidectomized rats.

Treatment Period: Continue the treatment for a specified period, for instance, 6 weeks.[1]

Bone Analysis: At the end of the treatment period, euthanize the rats and harvest the tibias.

Micro-CT Analysis: Analyze the tibias using a micro-CT scanner to determine bone volume,

trabecular connectivity, trabecular number, and spacing between trabeculae. Bone mineral

density can also be measured.[1]

Conclusion
JNJ-26146900 is a promising androgen receptor antagonist with demonstrated anti-tumor

efficacy in prostate cancer xenograft models. Its ability to inhibit tumor growth and prevent

castration-induced bone loss in preclinical models suggests its potential as a valuable

therapeutic agent for the treatment of prostate cancer. The protocols and data presented in

these application notes provide a foundation for further research and development of JNJ-
26146900.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Prostate Cancer Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673006#jnj-26146900-in-prostate-cancer-xenograft-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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